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Compound of Interest

(2-Chloro-3,6-

Compound Name:
difluorophenyl)methanol

CAS No.: 261762-44-1

Cat. No.: B1586976

Get Quote

Introduction & Compound Profile

(2-Chloro-3,6-difluorophenyl)methanol is a critical intermediate in the synthesis of
agrochemicals and pharmaceuticals, often serving as a scaffold for kinase inhibitors or
fluorinated ether herbicides. Its structure features a benzyl alcohol moiety with a specific
substitution pattern that dictates its chemical stability and spectroscopic signature.[1]

Physicochemical Profile
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Property Specification
Chemical Name (2-Chloro-3,6-difluorophenyl)methanol
CAS Number 261762-44-1
C
H
Molecular Formula
CIF
)
Molecular Weight 178.56 g/mol

) White to off-white crystalline solid (or
Physical State ] o
supercooled viscous liquid)

B Soluble in Methanol, Acetonitrile, DCM,;
Solubility _ _
Sparingly soluble in Water

~13.5 (Alcoholic OH); Aromatic protons

Acidity (pKa
y (PKa) activated by F/CI

Analytical Strategy & Workflow

The characterization strategy prioritizes the differentiation of the 2,3,6-substitution pattern from
potential synthetic regioisomers (e.g., 2-chloro-4,5-difluoro analogs).

Workflow Diagram
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Crude/Purified Sample

Identity & StrucCture Rurity & Assay

NMR (1H, 19F, 13C) FTIR (ATR) GC-MS/LC-MS RP-HPLC (UV) GC-FID Karl Fischer
*Isomer Fingerprinting* *Functional Groups* *Mass Confirmation* *Quantification* *Volatiles/Solvents* *Water Content*

Confirm Structure >98.0% Pu;iy:SOOO ppm Solvents

Certificate of Analysis (CoA)T

Click to download full resolution via product page

Figure 1: Analytical workflow ensuring comprehensive characterization from structural
verification to purity assessment.

Protocol A: High-Resolution NMR Spectroscopy
(Identity)

Objective: To unambiguously confirm the 2,3,6-substitution pattern using
F-

H coupling constants. The presence of two fluorine atoms creates a unique spin system that
distinguishes this molecule from isomers.[1]

Instrumentation & Parameters[1][3][4]

 Instrument: 400 MHz (or higher) NMR Spectrometer.
e Solvent: DMSO-

(preferred for OH visibility) or CDCI

[1]
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o Temperature: 298 K.[1]

Structural Analysis Logic

The aromatic ring contains two protons (H4 and H5) and two fluorines (F3 and F6).[1]
e H4 (Ar-H): Adjacent to F3 (Ortho coupling) and H5 (Ortho coupling).[1]

e H5 (Ar-H): Adjacent to F6 (Ortho coupling) and H4 (Ortho coupling).[1]

e F3 & F6: Para relationship (Coupling

is typically negligible, < 2 Hz, simplifying the spectrum compared to ortho-difluoro isomers).

[1]

Expected Chemical Shifts & Coupling (DMSO-)
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Multiplicity &
S e Mechanistic
Nucleus Assignment
g Constants ( Insight
ppm)
)
-CH Doublet ( Couples with OH
H 4.50 - 4.60
OH Hz) proton.
) Exchangeable;
Triplet ( ]
’ -OH 5.30 - 5.50 triplet due to CH
Hz)
Key Diagnostic:
Large
Multiplets (dt or
H H4 / H5 7.20 - 7.60
td) (~9-10 Hz) and
(~8 Hz).
Chemical
environment
Two distinct ;
- F3/F6 -110to -125 _ differs due to Cl
signals (at C2) vs CH

OH (at C1).[1]

Protocol Steps:

¢ Dissolve ~10 mg of sample in 0.6 mL DMSO-

e Acquire

H NMR (16 scans, 10s relaxation delay for integration accuracy).

e Acquire

F NMR (proton-coupled and decoupled).
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o Note: In the proton-coupled

F spectrum, look for the absence of large F-F coupling (confirming para) and presence of
distinct doublets/triplets from H-F coupling.[1]

Protocol B: RP-HPLC Method for Purity & Assay

Objective: Quantify purity and detect potential oxidation by-products (e.g., 2-chloro-3,6-
difluorobenzaldehyde or benzoic acid).

Chromatographic Conditions

e Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5
Hm).[1]

o Reasoning: A standard C18 provides sufficient hydrophobic retention.[1] Phenyl-Hexyl
columns can be used if isomer separation is difficult.[1]

e Mobile Phase A: 0.1% Phosphoric Acid in Water (

suppresses silanol activity and keeps acidic impurities protonated).[1]

» Mobile Phase B: Acetonitrile (ACN).[1]
e Flow Rate: 1.0 mL/min.[1]
e Column Temp: 30°C.

e Detection: UV at 220 nm (aromatic ring absorption) and 254 nm.[1]

Injection Volume: 5 pL.

Gradient Program

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzyl-alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586976?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 20 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash

18.1 90 10 Re-equilibration
23.0 90 10 End

System Suitability Criteria (SST)

e Tailing Factor (T): NMT 1.5 (Benzyl alcohols can tail due to H-bonding; acid modifier
mitigates this).[1]

e Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely the aldehyde).[1]

e RSD (Area): < 0.5% for 5 replicate injections of standard.[1]

Protocol C: GC-MS for Impurity Profiling

Objective: Confirm molecular mass and detect volatile halogenated impurities (e.g., benzyl
chloride derivatives formed during synthesis).

Method Parameters

o System: Agilent 7890/5977 or equivalent.

e Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25um).[1]
e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

e Inlet: Split 20:1 @ 250°C.

e Oven Program:

o 50°C for 1 min.
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o Ramp 15°C/min to 280°C.

o Hold 3 min.

e MS Source: EI (70 eV), Source Temp 230°C.[1]

Interpretation

e Molecular lon (

): 178 m/z (Check for Cl isotope pattern 3:1 at 178/180).[1]

o Base Peak: Often m/z 143 (Loss of Cl) or m/z 149 (Loss of HCOH? No, typical benzyl
alcohol fragmentation involves loss of OH or CH20H).[1]

o Correction: Benzyl alcohols typically show a strong

or loss of OH (M-17).[1] For this molecule, look for m/z 161 (loss of OH) and the tropylium
ion analog (fluorinated/chlorinated).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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